molecular formula C11H24ClNO2 B1442844 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1219949-03-7

4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1442844
CAS RN: 1219949-03-7
M. Wt: 237.77 g/mol
InChI Key: KSYPWDRLOXUKNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride contains a total of 37 bonds, including 14 non-H bonds, 7 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aliphatic) .

Scientific Research Applications

Cytotoxic and Anticancer Agents

4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride and its derivatives have been explored for their potential as cytotoxic and anticancer agents. A study by Dimmock et al. (1998) highlighted the synthesis of various piperidinol hydrochlorides, noting their significant cytotoxicity towards murine and human tumor cells. Some compounds in this class displayed promising in vivo activity against colon cancers, suggesting their role as new classes of cytotoxic agents (Dimmock et al., 1998).

Antimicrobial Activities

The synthesis and antimicrobial activities of derivatives of piperidine, including this compound, have been investigated. Ovonramwen et al. (2019) synthesized a derivative that showed moderate antimicrobial activities against various microorganisms, indicating the potential of these compounds in addressing bacterial and fungal infections (Ovonramwen et al., 2019).

Antihypertensive Potential

Research on piperidine derivatives, including this compound, has extended into the field of cardiovascular diseases. Takai et al. (1986) synthesized piperidine derivatives that demonstrated significant antihypertensive activity in animal models. This suggests the potential use of these compounds in managing hypertension (Takai et al., 1986).

Anti-acetylcholinesterase Activity

Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, relevant in the context of neurodegenerative diseases like Alzheimer's. Sugimoto et al. (1990) found that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a related class, showed potent inhibition of acetylcholinesterase. This could pave the way for developing new treatments for dementia and related disorders (Sugimoto et al., 1990).

properties

IUPAC Name

4-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-2-13-9-10-14-8-5-11-3-6-12-7-4-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYPWDRLOXUKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219949-03-7
Record name Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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